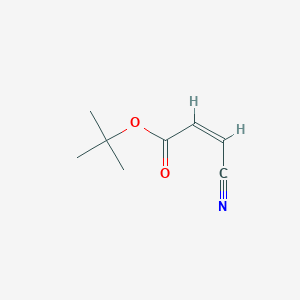

(Z)-tert-Butyl 3-cyanoacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-tert-Butyl 3-cyanoacrylate is a cyanoacrylate compound known for its rapid polymerization and strong adhesive properties. Cyanoacrylates are widely used in various applications, including medical adhesives, industrial bonding, and consumer products. The unique chemical structure of this compound allows it to form strong bonds quickly upon contact with moisture, making it a valuable compound in many fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-Butyl 3-cyanoacrylate typically involves the reaction of tert-butyl cyanoacetate with formaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent polymerization step. The reaction conditions often include a temperature range of 20-30°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves large-scale batch or continuous processes. The key steps include the preparation of tert-butyl cyanoacetate, its reaction with formaldehyde, and the purification of the final product. Advanced techniques such as distillation and crystallization are employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl 3-cyanoacrylate undergoes various chemical reactions, including:

Polymerization: Rapid anionic polymerization upon contact with moisture.

Hydrolysis: Reaction with water to form cyanoacrylic acid and tert-butanol.

Addition Reactions: Reaction with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

Bases: Used in the initial synthesis and polymerization reactions.

Nucleophiles: Amines and alcohols are common reagents that react with this compound.

Solvents: Organic solvents like acetone and ethyl acetate are used in various reaction steps.

Major Products Formed

Polymers: Formed through polymerization reactions.

Cyanoacrylic Acid: Formed through hydrolysis.

Substituted Cyanoacrylates: Formed through addition reactions with nucleophiles.

Scientific Research Applications

Chemistry

(Z)-tert-Butyl 3-cyanoacrylate is used in the synthesis of various polymers and copolymers. Its rapid polymerization makes it suitable for applications in adhesives and coatings.

Biology

In biological research, this compound is used as a tissue adhesive for wound closure and surgical applications. Its biocompatibility and strong bonding properties make it ideal for medical use.

Medicine

The compound is widely used in medical adhesives for surgical incisions, wound closure, and dental applications. Its ability to form strong bonds quickly reduces the need for sutures and staples.

Industry

In industrial applications, this compound is used in the assembly of electronic components, automotive parts, and consumer products. Its strong adhesive properties and rapid curing time enhance manufacturing efficiency.

Mechanism of Action

(Z)-tert-Butyl 3-cyanoacrylate exerts its effects through rapid anionic polymerization. Upon contact with moisture, the compound undergoes a polymerization reaction, forming long polymer chains. The molecular targets include hydroxyl and amine groups on surfaces, which initiate the polymerization process. The resulting polymer forms strong, flexible bonds that adhere to various substrates.

Comparison with Similar Compounds

Similar Compounds

Ethyl Cyanoacrylate: Commonly used in consumer adhesives (super glue).

Methyl Cyanoacrylate: Used in medical adhesives and industrial applications.

Butyl Cyanoacrylate: Known for its flexibility and used in medical and industrial applications.

Uniqueness

(Z)-tert-Butyl 3-cyanoacrylate is unique due to its specific chemical structure, which provides a balance between rapid polymerization and strong adhesive properties. Its tert-butyl group enhances stability and reduces the likelihood of premature polymerization, making it suitable for a wide range of applications.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

tert-butyl (Z)-3-cyanoprop-2-enoate |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,1-3H3/b5-4- |

InChI Key |

NLLRFHFNTXBYBV-PLNGDYQASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C\C#N |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.